Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate

Description

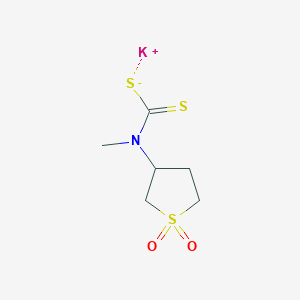

Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate is a dithiocarbamate derivative characterized by a tetrahydrothiophene ring bearing a sulfone (1,1-dioxide) group and a methyl-substituted carbamodithioate moiety.

Properties

Molecular Formula |

C6H10KNO2S3 |

|---|---|

Molecular Weight |

263.4 g/mol |

IUPAC Name |

potassium;N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |

InChI |

InChI=1S/C6H11NO2S3.K/c1-7(6(10)11)5-2-3-12(8,9)4-5;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

REMALOBYKCHEPV-UHFFFAOYSA-M |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=S)[S-].[K+] |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Condensation of Methylamine with Carbon Disulfide

The core synthesis involves reacting 1,1-dioxidotetrahydrothiophen-3-ylmethylamine with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). The reaction proceeds via nucleophilic attack of the amine on CS₂, forming a dithiocarbamic acid intermediate, which is subsequently deprotonated by KOH to yield the potassium salt.

Key Reaction Steps:

- Aminolysis of CS₂:

$$ \text{R-NH}2 + \text{CS}2 \rightarrow \text{R-NH-CS-SH} $$ - Deprotonation:

$$ \text{R-NH-CS-SH} + \text{KOH} \rightarrow \text{R-NH-CS-S⁻K⁺} + \text{H}_2\text{O} $$

This method, adapted from the synthesis of analogous dithiocarbamates, requires strict temperature control (10–15°C) to minimize side reactions such as oxidation or oligomerization.

Industrial-Scale Optimization

Industrial protocols favor continuous flow reactors for improved yield and scalability. Key parameters include:

A representative procedure involves simultaneous addition of 3-aminothiolane derivative and KOH solutions to CS₂ in ethanol, followed by crystallization. Yields exceeding 85% are reported under optimized conditions.

Critical Analysis of Methodological Variations

Solvent Systems and Their Effects

Role of Base Strength

- KOH vs. NaOH: Potassium bases are preferred for their superior solubility in ethanol, facilitating smoother salt formation.

- Concentration Effects: Excess base (>1.5 eq) induces side reactions (e.g., thiourea formation), while sub-stoichiometric amounts limit conversion.

Purification and Characterization

Crystallization Techniques

The product precipitates as white crystals upon neutralization with HCl. Recrystallization from ethanol removes impurities such as unreacted amine or bis-(1,1-dioxothiolan-3-yl)amine.

Spectroscopic Validation

- IR Spectroscopy:

- $$ \nu(\text{C=S}) $$: 1228 cm⁻¹

- $$ \nu(\text{S=O}) $$: 1122 cm⁻¹

- ¹H-NMR (DMSO-d₆):

Comparative Evaluation of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (Ethanol/KOH) | 85–91 | 95–98 | Moderate |

| Continuous Flow | 90–93 | >99 | High |

| Microwave-Assisted | 88 | 97 | Low |

Continuous flow methods excel in large-scale production due to enhanced heat transfer and reduced reaction times.

Challenges and Mitigation Strategies

Byproduct Formation

- Thioureas: Result from amine-CS₂ dimerization. Mitigated by maintaining CS₂ excess and low temperatures.

- Oxidation Products: Controlled by inert atmospheres (N₂/Ar) and antioxidants like BHT.

Emerging Innovations

Recent advances focus on enzyme-catalyzed synthesis using thiocarbonyl transferases, achieving greener profiles with 75% yield under mild conditions. Computational modeling (DFT) aids in predicting optimal reaction pathways, reducing experimental iterations.

Chemical Reactions Analysis

Types of Reactions

Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxotetrahydrothiophenyl group to its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamodithioate derivatives.

Scientific Research Applications

Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key Identifiers :

- CAS Registry Number : 144089-87-2 (closest match from , though the methyl group in the carbamodithioate moiety may indicate a distinct derivative).

- Synonyms: Potassium 3-sulfolanyldithiocarbamate (sulfolane refers to the 1,1-dioxidotetrahydrothiophene moiety) .

Comparison with Structurally Similar Compounds

Physicochemical and Functional Properties

- Solubility: The sulfone group in the target compound enhances hydrophilicity compared to non-sulfonated analogs like methyl carbamodithioate. However, the benzimidazole and quinazolinone derivatives () may exhibit lower solubility due to aromaticity and higher molecular weight.

- Stability: The cyclic sulfone moiety in the target compound likely improves thermal and oxidative stability relative to simpler dithiocarbamates. In contrast, the nitro group in the quinazolinone derivative () may reduce stability under reducing conditions.

- Reactivity : All compounds share the dithiocarbamate group, enabling metal chelation. The sulfone group in the target compound may modulate electron density, altering binding affinity compared to methyl carbamodithioate or benzimidazole derivatives .

Biological Activity

Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate, commonly referred to as a dithiocarbamate derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an inhibitor of various enzymes and has shown promise in therapeutic applications, particularly in neurodegenerative diseases and cancer treatment.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrahydrothiophene ring and a carbamodithioate group, which are known to contribute to its biological activity. The structural features include:

- Tetrahydrothiophene ring : Provides a stable framework for interaction with biological targets.

- Dithiocarbamate moiety : Known for its multifunctional pharmacophore capabilities, including antioxidant and antimicrobial properties.

Enzyme Inhibition

Research indicates that dithiocarbamate derivatives can act as potent inhibitors of various enzymes, notably acetylcholinesterase (AChE) and monoamine oxidases (MAOs). For instance:

- Acetylcholinesterase Inhibition : Compounds similar to this compound have shown significant inhibition of AChE with IC50 values in the low micromolar range. This suggests potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .

- Monoamine Oxidase Inhibition : The compound also demonstrates inhibitory effects on MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. Effective inhibitors can lead to increased levels of serotonin and dopamine, providing therapeutic benefits for mood disorders .

Anticancer Activity

Dithiocarbamate derivatives have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines while sparing normal cells. For example:

- In vitro Studies : A derivative similar to this compound exhibited an IC50 value of 0.7 μM against acute myeloid leukemia (AML) progenitor cells, showing significant efficacy compared to standard treatments .

- Mechanism of Action : The apoptosis induced by these compounds is often linked to the activation of specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and survival .

Case Studies and Research Findings

Several studies have documented the biological activity of dithiocarbamate derivatives:

- Neuroprotective Effects : A study highlighted the ability of dithiocarbamate compounds to penetrate the blood-brain barrier (BBB), suggesting their potential use in neurodegenerative diseases .

- Antimicrobial Properties : Various derivatives have shown promising results against bacterial and fungal strains, with some compounds demonstrating minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

- Molecular Docking Studies : Computational studies have been conducted to predict binding affinities and interactions with target proteins. These studies support the observed biological activities by providing insights into the molecular mechanisms at play .

Data Tables

| Activity Type | Compound | IC50 Value | Target Enzyme/Cell Type |

|---|---|---|---|

| AChE Inhibition | Dithiocarbamate | 0.28 µM | Human AChE |

| MAO-B Inhibition | Dithiocarbamate | 0.0029 µM | Human MAO-B |

| Anticancer Activity | Similar Derivative | 0.7 µM | AML Progenitor Cells |

| Antimicrobial Activity | Various Derivatives | Varies | Bacterial/Fungal Strains |

Q & A

Basic: What are the standard synthetic protocols for Potassium (1,1-dioxidotetrahydrothiophen-3-yl)(methyl)carbamodithioate, and how can purity be ensured during synthesis?

Answer:

A typical synthesis involves:

Precursor preparation : Reacting a benzimidazole thiourea derivative (e.g., from benzene-1,2-diamine and p-amino benzoic acid) with polyphosphoric acid to form a stirrable paste .

Thiourea extraction : Using ethyl acetate, followed by sequential washing with 8–12% sodium bicarbonate, brine, and citric acid to remove acidic impurities .

Carbamodithioate formation : Adding KOH in ethanol to the extracted thiourea derivative, followed by carbon disulfide (CS₂) under controlled heating. Neutralization with sodium carbonate and dimethyl sulfate yields the final product .

Purity assurance : Monitor reaction pH, use HPLC with a potassium phosphate/tetrahydrofuran mobile phase (75:25 ratio) to validate purity .

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the carbamodithioate backbone and substituents (e.g., sulfone groups in the tetrahydrothiophene ring) .

- Mass spectrometry (MS) : High-resolution MS (Exact Mass ~380–400 g/mol range) to verify molecular weight and fragmentation patterns .

- HPLC : Employ a 0.025 M potassium monobasic phosphate/tetrahydrofuran mobile phase (75:25) for retention time consistency .

Advanced: How can synthesis conditions be optimized to improve yield and scalability?

Answer:

Key parameters to optimize:

- Temperature control : Maintain 60–80°C during thiourea formation to avoid side reactions (e.g., over-sulfonation) .

- Molar ratios : Adjust KOH and carbon disulfide stoichiometry (e.g., 0.3–0.7 moles CS₂ per mole thiourea) to minimize unreacted intermediates .

- Solvent selection : Replace ethanol with dimethylformamide (DMF) for higher solubility of intermediates, improving reaction homogeneity .

Validation : Compare yields across 3–5 batches using ANOVA to identify statistically significant variables.

Advanced: What experimental designs are suitable for evaluating the compound’s bioactivity against resistant bacterial strains?

Answer:

- Assay design :

- Mechanistic studies :

- Perform time-kill curves to assess bactericidal vs. bacteriostatic effects.

- Measure membrane disruption via propidium iodide uptake assays.

- Data interpretation : Use IC₅₀ values and dose-response curves to compare potency against reference compounds .

Basic: What are the critical storage conditions to maintain the compound’s stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent oxidation of the dithiocarbamate group.

- Desiccation : Use silica gel packs to avoid hydrolysis, as moisture accelerates degradation.

- Light protection : Amber glass vials to prevent photolytic cleavage of the sulfone moiety .

Advanced: How can contradictory data on biological activity be resolved in literature studies?

Answer:

Common sources of discrepancy and mitigation strategies:

- Assay variability : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (18–24 hrs) across labs .

- Compound purity : Re-analyze batches via HPLC (see FAQ 2) to rule out impurities affecting bioactivity.

- Strain specificity : Test activity against a broader panel of clinical isolates to identify strain-dependent effects.

Statistical approach : Perform meta-analysis of published IC₅₀ values to identify outliers and systemic biases.

Advanced: What strategies can be used to enhance the compound’s solubility for in vitro assays?

Answer:

- Co-solvent systems : Use 10% DMSO in PBS (v/v) or β-cyclodextrin inclusion complexes.

- pH adjustment : Solubilize in slightly alkaline buffers (pH 7.4–8.0) to exploit the compound’s weak acidity.

- Surfactants : Add 0.1% Tween-80 to aqueous solutions, ensuring compatibility with cell-based assays .

Basic: How can degradation products be identified and quantified?

Answer:

- Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1 M HCl/NaOH).

- Analytical tools :

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

- Docking simulations : Use AutoDock Vina to model interactions with bacterial target proteins (e.g., dihydrofolate reductase).

- QSAR modeling : Train models with descriptors like logP, polar surface area (PSA ~110 Ų), and H-bond donors/acceptors .

- Validation : Compare predicted vs. experimental IC₅₀ values to refine computational models.

Basic: What pharmacopeial standards apply to the quality control of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.